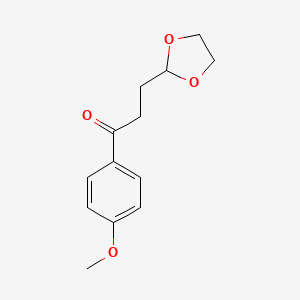
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
Übersicht
Beschreibung
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is an organic compound with the molecular formula C8H5F5N2O and a molecular weight of 240.13 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can be synthesized through a reaction involving benzoic acid chloride and difluoromethyl ketone oxime . The reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically require controlled temperatures and solvents such as ethanol or dimethyl ether .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzenecarboximidamides.
Wissenschaftliche Forschungsanwendungen
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and study new reactions and pathways.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and mechanisms.
Medicine: Research on fluorinated compounds like this one contributes to the development of new pharmaceuticals with improved efficacy and stability.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as fluorinated polyimides for electronics and fluorous polymers for solvent and transport applications.
Wirkmechanismus
The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical processes, including enzyme activity and molecular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-difluoro-6-trifluoromethylbenzamidoxime
- 2,3-difluoro-6-trifluoromethylbenzenecarboximidamide
Uniqueness
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide stands out due to its specific substitution pattern and the presence of both hydroxyl and trifluoromethyl groups. This combination of functional groups imparts unique chemical properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C8H5F5N2O |
|---|---|
Molekulargewicht |
240.13 g/mol |
IUPAC-Name |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) |
InChI-Schlüssel |
VYYGIBIHKAKDQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(Piperidin-1-yl)ethyl]phenol](/img/structure/B8797743.png)


![1-Methoxy-4-[6-(4-methoxyphenyl)hexyl]benzene](/img/structure/B8797765.png)




![3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B8797789.png)





